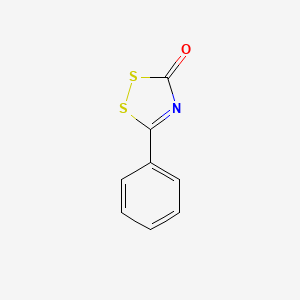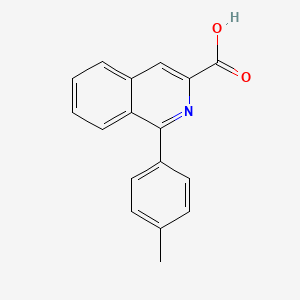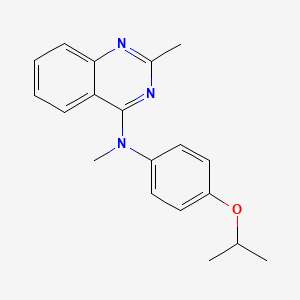
5-Phenyl-1,2,4-dithiazol-3-one
概要
説明
5-Phenyl-3H-1,2,4-dithiazole-3-one is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structureThe molecular formula of 5-Phenyl-1,2,4-dithiazol-3-one is C8H5NOS2, and it has a molecular weight of 195.26 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,2,4-dithiazol-3-one typically involves the sulfurization of N-aroyl-isothiocyanates, thionocarbamates, or dithiocarbamates. One common method includes the treatment of aroyl isothiocyanates with excess phosphorus pentasulfide in boiling carbon disulfide, resulting in the formation of the dithiazole compound . Another method involves the sulfurization of S-methyl N-aroyl-dithiocarbamates in benzene, which provides better yields compared to other methods .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to improve yield and purity.
化学反応の分析
Types of Reactions
5-Phenyl-3H-1,2,4-dithiazole-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dithiazole oxides.
Reduction: Reduction reactions can convert the dithiazole ring into other sulfur-containing heterocycles.
Substitution: Substitution reactions can occur at the phenyl ring or the dithiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 5-Phenyl-1,2,4-dithiazol-3-one include phosphorus pentasulfide, acetonitrile, and various oxidizing and reducing agents. Reaction conditions typically involve refluxing in solvents such as carbon disulfide or benzene .
Major Products Formed
The major products formed from the reactions of this compound include dithiazole oxides, reduced dithiazole derivatives, and substituted dithiazole compounds .
科学的研究の応用
5-Phenyl-3H-1,2,4-dithiazole-3-one has several scientific research applications, including:
作用機序
The mechanism of action of 5-Phenyl-1,2,4-dithiazol-3-one involves its interaction with molecular targets and pathways within biological systems. The compound can act as a sulfur donor, releasing hydrogen sulfide (H2S), which is a signaling molecule involved in various physiological processes . The release of H2S can modulate cellular functions, including vasodilation, anti-inflammatory responses, and cytoprotection .
類似化合物との比較
Similar Compounds
Similar compounds to 5-Phenyl-1,2,4-dithiazol-3-one include:
1,2,4-Dithiazole-3-thiones: These compounds share a similar dithiazole ring structure and exhibit comparable chemical properties.
3-Phenyl-1,2,4-dithiazoline-5-one: This compound is used as a sulfurizing reagent and has similar applications in organic synthesis.
1,3-Dithiole Derivatives: These compounds contain sulfur atoms within their ring structures and are used in various chemical and biological applications.
Uniqueness
Its ability to act as a hydrogen sulfide donor further distinguishes it from other similar compounds .
特性
分子式 |
C8H5NOS2 |
|---|---|
分子量 |
195.3 g/mol |
IUPAC名 |
5-phenyl-1,2,4-dithiazol-3-one |
InChI |
InChI=1S/C8H5NOS2/c10-8-9-7(11-12-8)6-4-2-1-3-5-6/h1-5H |
InChIキー |
LKDWQHQNDDNHSC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=O)SS2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(4-propan-2-ylphenyl)methoxy]pyridin-2-amine](/img/structure/B8698215.png)




![ethyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate](/img/structure/B8698244.png)

![[3,4-diacetyloxy-5-(6-chloro-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B8698251.png)



